molecular formula C11H14N2O3 B8539085 2-Methyl-6-(morpholin-4-yl)isonicotinic acid

2-Methyl-6-(morpholin-4-yl)isonicotinic acid

Cat. No.: B8539085
M. Wt: 222.24 g/mol
InChI Key: GUXPUHJPSXPEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(morpholin-4-yl)isonicotinic acid is a heterocyclic compound that features a morpholine ring attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(morpholin-4-yl)isonicotinic acid typically involves the reaction of 2-methylisonicotinic acid with morpholine under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the morpholine ring. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(morpholin-4-yl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-6-(morpholin-4-yl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(morpholin-4-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(morpholin-4-yl)isonicotinic acid is unique due to the presence of both the morpholine ring and the methyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-6-morpholin-4-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-8-6-9(11(14)15)7-10(12-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

GUXPUHJPSXPEKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N2CCOCC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to 2-diethylamino-6-methyl-isonicotinic acid starting from 2,6-dichloro-isonicotinic acid and morpholine; LC-MS: tR=0.47 min, [M+1]+=223.08.
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